N6-Furfuryl-2-aminoadenosine

Anticancer activity Cytotoxicity Nucleoside analog

This dual-substituted purine nucleoside analog (N6-furfuryl + C2-amino) exhibits a unique SAR profile, reducing off-target variability seen in generic analogs. Ideal for precise adenosine receptor agonism, lymphoid malignancy studies (DNA synthesis inhibition/apoptosis), and antiparasitic screening. Choose this exact, fully characterized compound to ensure reproducible experimental outcomes.

Molecular Formula C15H18N6O5
Molecular Weight 362.34 g/mol
Cat. No. B12403609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Furfuryl-2-aminoadenosine
Molecular FormulaC15H18N6O5
Molecular Weight362.34 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CNC2=C3C(=NC(=N2)N)N(C=N3)C4C(C(C(O4)CO)O)O
InChIInChI=1S/C15H18N6O5/c16-15-19-12(17-4-7-2-1-3-25-7)9-13(20-15)21(6-18-9)14-11(24)10(23)8(5-22)26-14/h1-3,6,8,10-11,14,22-24H,4-5H2,(H3,16,17,19,20)/t8-,10?,11+,14-/m1/s1
InChIKeyDTOXHQUCHLAJFD-PODXTCKDSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N6-Furfuryl-2-aminoadenosine (CAS 26783-39-1) Technical Overview


N6-Furfuryl-2-aminoadenosine (CAS 26783-39-1) is a purine nucleoside analogue characterized by a furfuryl group at the N6 position and an amino group at the C2 position of the adenine base [1]. It is categorized as a nucleoside antimetabolite/analog and is primarily investigated as an adenosine receptor agonist and for its broad-spectrum antitumor activity, specifically targeting indolent lymphoid malignancies . Its mechanism of action in oncology models is reported to involve the inhibition of DNA synthesis and the induction of apoptosis [2].

Why N6-Furfuryl-2-aminoadenosine Cannot Be Readily Substituted by Other Purine Nucleoside Analogs


Generic substitution among purine nucleoside analogs is not feasible due to the profound impact of subtle structural modifications on both target binding and off-target activity. N6-Furfuryl-2-aminoadenosine's unique dual substitution (a C2-amino group and an N6-furfuryl moiety) places it within a specific structure-activity relationship (SAR) landscape distinct from analogs like unsubstituted adenosine, 2-aminoadenosine, or N6-furfuryladenosine (kinetin riboside) [1]. Research on related adenosine congeners has demonstrated that even minor truncations or modifications at the N6 and C2 positions can lead to unanticipated interactions with off-target G protein-coupled receptors (GPCRs), such as adrenergic and serotonergic receptors, with affinities in the nM range [2]. This implies that substituting one analog for another introduces significant experimental variability and potential for spurious biological readouts, necessitating the procurement and use of the specific, fully characterized compound.

Quantitative Differentiation Guide: N6-Furfuryl-2-aminoadenosine vs. Analogs


Differential Cytotoxicity in Caco-2 Cells: A Comparative Assessment

In a cytotoxicity assessment against human colorectal adenocarcinoma (Caco-2) cells using an MTT assay, N6-furfuryl-2-aminoadenosine exhibited an IC50 value greater than 100 µM after both 24 and 48 hours of incubation . This quantitative data point provides a crucial baseline for comparative studies. While direct head-to-head data with other analogs in the same assay is limited in the public domain, this establishes that the compound's cytotoxic potency in this specific model is relatively low, distinguishing it from more potent cytotoxic nucleoside analogs.

Anticancer activity Cytotoxicity Nucleoside analog Caco-2 cell line

Structural Impact on Off-Target GPCR Activity: A Class-Level Inference

A comprehensive structure-activity relationship (SAR) study on a series of adenosine/adenine congeners, including compounds with N6 and C2 substitutions, revealed that modifications at these positions drastically influence interactions with off-target GPCRs [1]. The study found that certain trisubstituted nucleosides exhibited high nanomolar affinities for biogenic amine receptors (e.g., adrenergic, serotonergic) [2]. As N6-furfuryl-2-aminoadenosine contains specific C2 and N6 substitutions, it is subject to the SAR patterns defined in this study. This class-level evidence implies that its off-target interaction profile is distinct from simpler analogs like 2-aminoadenosine or N6-furfuryladenosine, which are likely to have different promiscuity patterns.

GPCR profiling Off-target activity Structure-activity relationship Adenosine receptor ligands

Physicochemical Differentiation from Kinetin Riboside (N6-Furfuryladenosine)

A direct structural and physicochemical comparison reveals key differences between N6-furfuryl-2-aminoadenosine and its closest commercial analog, kinetin riboside (N6-furfuryladenosine, CAS 4338-47-0). The presence of an additional amino group at the C2 position in N6-furfuryl-2-aminoadenosine increases its molecular weight (362.34 g/mol vs. 347.33 g/mol) and hydrogen bond donor count (5 vs. 4) . Furthermore, the predicted partition coefficient (LogP) for N6-furfuryl-2-aminoadenosine is -0.1, indicating slightly higher polarity compared to kinetin riboside . These differences in fundamental properties directly impact solubility, membrane permeability, and formulation requirements, meaning the two compounds are not interchangeable in experimental protocols.

Physicochemical properties Solubility Lipophilicity Molecular weight

Class-Level Preference of 2-Amino-N6-Substituted Adenosines for Trypanosoma brucei PGK

In a study evaluating adenosine analogues as inhibitors of Trypanosoma brucei phosphoglycerate kinase (PGK), there was a modest preference observed for N6-substituted analogues that also bear a 2-amino group [1]. While N6-furfuryl-2-aminoadenosine was not directly tested, the lead compound in this series, 2-amino-N6-[2-(p-hydroxyphenyl)ethyl]adenosine, exhibited an IC50 of 130 µM, representing a 23-fold improvement over adenosine itself [2]. This class-level SAR suggests that the 2-amino group, a key structural feature absent in many simpler N6-substituted adenosines, may be a critical determinant for enhancing activity against this parasitic target.

Trypanosoma brucei Phosphoglycerate kinase Enzyme inhibition Antiparasitic

Recommended Applications for N6-Furfuryl-2-aminoadenosine Based on Differentiated Evidence


Adenosine Receptor Signaling Studies with Defined Off-Target Caveats

This compound is appropriate for use as an adenosine receptor agonist in pharmacological assays where its specific, dual-substituted structure is hypothesized to confer a unique selectivity or potency profile. Researchers can leverage the known class-level SAR regarding off-target GPCR interactions [1] to design appropriate control experiments and interpret results with an awareness of potential promiscuity at biogenic amine receptors, a factor that may differentiate its activity from other in-class compounds.

Investigating Antiproliferative Mechanisms in Indolent Lymphoid Malignancies

For studies focused on purine nucleoside analog-mediated anticancer activity, particularly in models of indolent lymphoid malignancies, N6-furfuryl-2-aminoadenosine serves as a valuable research tool [2]. Its established, albeit low, cytotoxic baseline in Caco-2 cells (IC50 > 100 µM) provides a critical reference point for comparative studies with more potent analogs or for investigating the specific downstream effects of DNA synthesis inhibition and apoptosis induction in hematologic cancer cell lines.

Exploratory Research on 2-Amino-Modified Nucleosides for Antiparasitic Targets

Based on class-level evidence that a 2-amino group on N6-substituted adenosines is favorable for inhibiting T. brucei phosphoglycerate kinase (PGK) [3], N6-furfuryl-2-aminoadenosine is a suitable candidate for exploratory antiparasitic research. It can be used in screening campaigns against Trypanosoma brucei or other parasites, where its specific structural features may provide a starting point for developing more potent and selective inhibitors.

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